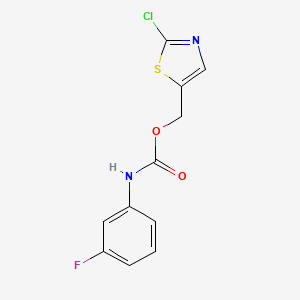
5-(4-chlorobenzyl)-7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Vue d'ensemble
Description
The compound “5-(4-chlorobenzyl)-7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one” is a benzothiazepin derivative. Benzothiazepines are a class of compounds that contain a fused benzene and thiazepine ring. They have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzothiazepin ring system, possibly through a cyclization reaction. The 4-chlorobenzyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a seven-membered benzothiazepin ring fused to a benzene ring. The benzothiazepin ring would contain a sulfur atom, a nitrogen atom, and a carbonyl group. The 4-chlorobenzyl and 7-methyl groups would be substituents on this ring system .Chemical Reactions Analysis
As a benzothiazepin derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the carbonyl group could allow for reactions such as reduction or condensation. The chlorobenzyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazepin ring and the chlorobenzyl group could impact properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : 5-Methyl-2,3-diphenyl-1,5-benzothiazepin-4(5H)-one, a related compound, is synthesized using acylation, iodocyclization, and Suzuki cross-coupling reactions, starting from 2-(methylthio)aniline (陶李明 et al., 2010).
- Chemical Structure Characterization : The intermediate and final products of related compounds are characterized using IR, NMR, and MS spectra, providing insights into the molecular structure of such benzothiazepines (陶李明 et al., 2010).
Pharmacological Potential
- Antimicrobial Activity : Compounds similar to 5-(4-chlorobenzyl)-7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one have shown antimicrobial properties. Synthesized benzothiazepines and their nucleosides were screened for antimicrobial activity, indicating potential therapeutic applications (G. Singh et al., 2000).
Chemical Reactions and Derivatives
- Parallel Synthesis Methods : Efficient parallel methods have been developed for synthesizing benzothiazepin-4(5H)-one derivatives. These methods are useful for generating a variety of compounds with potential pharmacological activities (Haiching Zhao & Gang Liu, 2007).
- Mass Spectrometric Behavior : The electron impact mass spectrometric behavior of benzothiazepin-1-ones reveals patterns of fragmentation and elimination, providing insights into the structural analysis of these compounds (J. Xu et al., 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)methyl]-7-methyl-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNOS/c1-12-2-7-16-15(10-12)19(17(20)8-9-21-16)11-13-3-5-14(18)6-4-13/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNUOANOLBOKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC(=O)N2CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorobenzyl)-7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3037445.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone](/img/structure/B3037446.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B3037447.png)
![1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3037451.png)



![4-[4-(3-Chlorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B3037456.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol](/img/structure/B3037457.png)

![2-[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetonitrile](/img/structure/B3037460.png)
![4-[(5-Chloropyridin-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3037461.png)
![2-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3037466.png)
![2-[(4-Chlorophenyl)sulfanyl]-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3037468.png)